

PVTX-321 dosage for in vivo studies

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Compound of Interest

Compound Name: PVTX-321

Cat. No.: B15542521

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Application Note: PVTX-321

Topic: In Vivo Efficacy and Dosage of **PVTX-321**, a Novel Estrogen Receptor Degradar, in a Breast Cancer Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

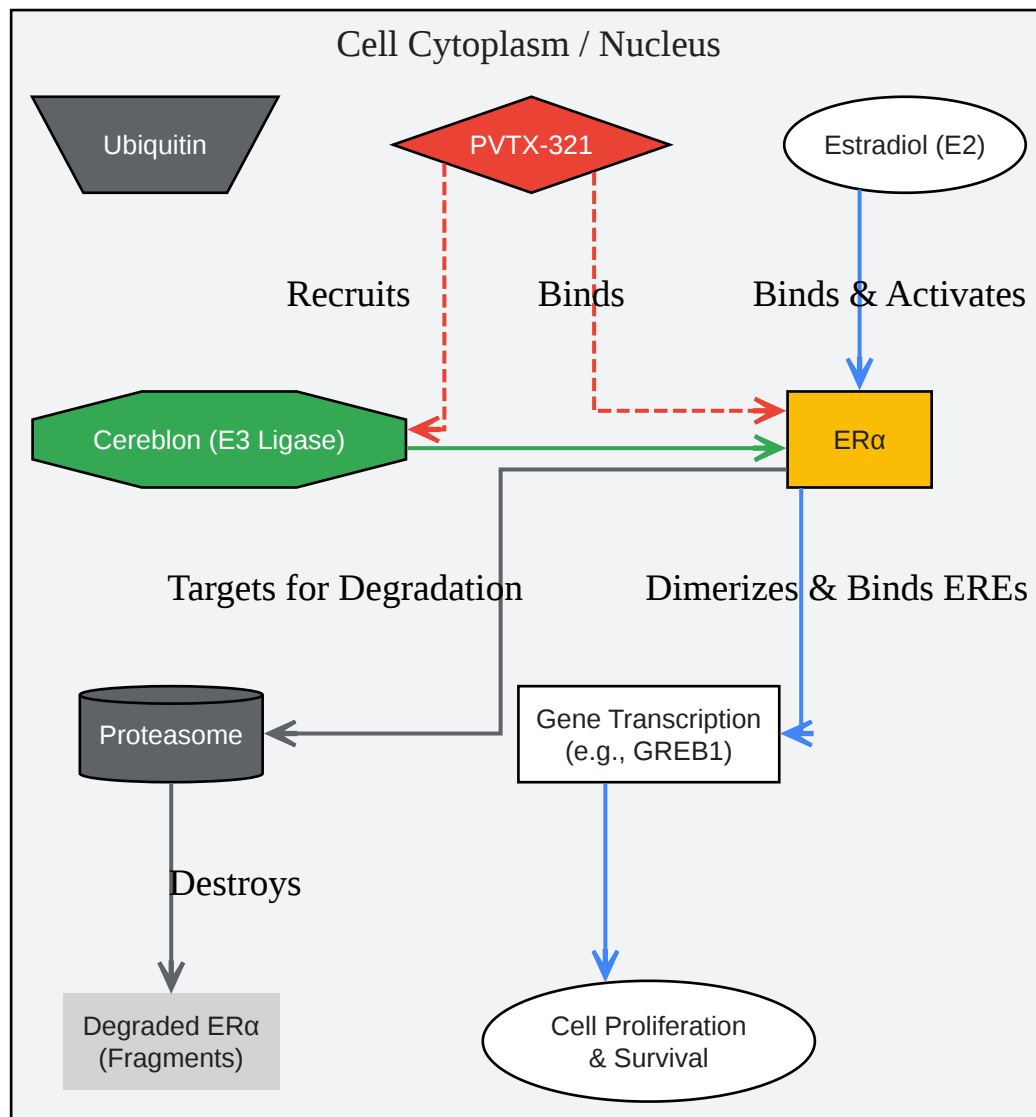
Introduction

Estrogen receptor α (ER α) is a critical driver in the majority of breast cancers, which are classified as ER-positive (ER+).^{[1][2]} Endocrine therapies that target this pathway are a cornerstone of treatment for ER+/HER2- breast cancer.^{[1][3]} However, a significant challenge in the clinic is the development of resistance, often through mutations in the ESR1 gene which encodes for ER α .^{[3][4]}

PVTX-321 is a potent, orally bioavailable heterobifunctional degrader designed to overcome this resistance.^{[3][4][5]} It functions by binding to both ER α and the Cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ER α protein.^{[1][2]} This mechanism of action, which involves the destruction of the receptor, offers a promising strategy against both wild-type and mutant forms of ER α .^{[1][3]} This document provides detailed protocols and data for the in vivo evaluation of **PVTX-321** in a preclinical breast cancer model.

Mechanism of Action: ER α Degradation

PVTX-321's primary mechanism is to induce the degradation of the ER α protein. As a heterobifunctional degrader, it acts as a molecular bridge between ER α and the E3 ubiquitin ligase machinery. This proximity leads to the tagging of ER α with ubiquitin chains, marking it for destruction by the proteasome. This removes the key driver of tumor proliferation in ER+ breast cancer cells.



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Caption: PVTX-321 induced degradation of Estrogen Receptor α (ER α).

Data Presentation

Table 1: In Vitro Potency of PVTX-321

This table summarizes the in vitro activity of **PVTX-321** in ER+ breast cancer cell lines. DC₅₀ represents the concentration required to degrade 50% of the target protein, while IC₅₀ is the concentration needed to inhibit 50% of a biological function (e.g., cell proliferation).

Cell Line	Assay Type	Metric	Value	Reference
MCF-7	Degradation	DC ₅₀	0.15 nM	[4] [5]
MCF-7	Antagonist Activity	IC ₅₀	59 nM	[4] [5]
MCF-7	Proliferation	IC ₅₀	Potent	[1]
T47D	Proliferation	IC ₅₀	Potent	[1]
CAMA-1	Proliferation	IC ₅₀	Potent	[1]
MDA-MB-231 (ER-)	Proliferation	IC ₅₀	No effect	[1]

Table 2: In Vivo Efficacy of PVTX-321 in MCF-7 Xenograft Model

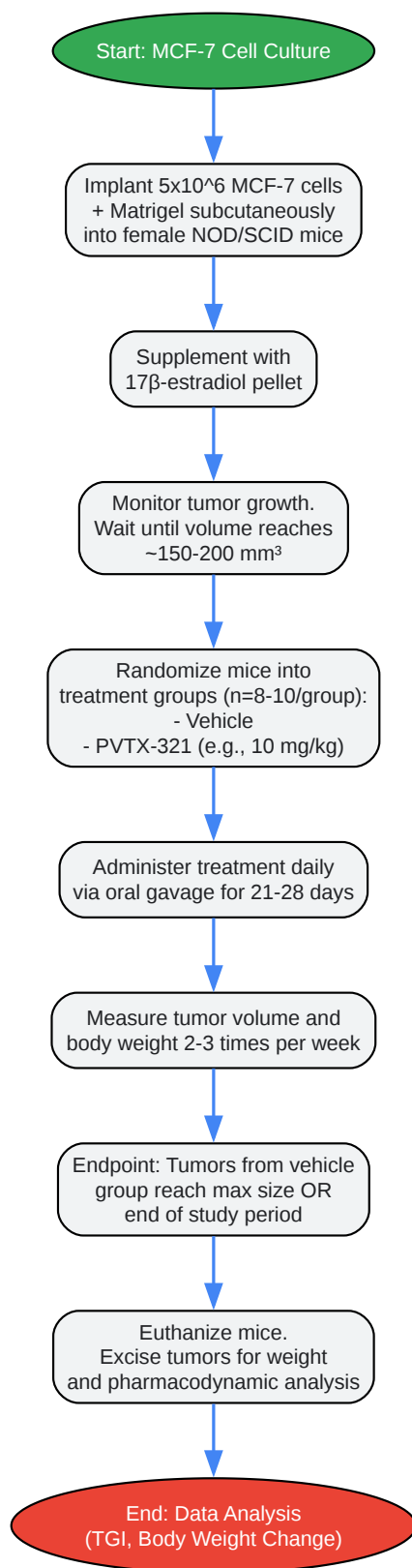
This table outlines the results from a representative in vivo study, demonstrating the dose-dependent anti-tumor activity of **PVTX-321**.

Treatment Group	Dose (mg/kg)	Administration Route	Dosing Schedule	Outcome	Reference
Vehicle Control	N/A	Oral Gavage	Once Daily (QD)	Progressive Tumor Growth	[3] [4] [5]
PVTX-321	3 (Hypothetical)	Oral Gavage	Once Daily (QD)	Tumor Growth Inhibition	N/A
PVTX-321	10	Oral Gavage	Once Daily (QD)	Tumor Regression	[3] [4] [5] [6]
PVTX-321	30 (Hypothetical)	Oral Gavage	Once Daily (QD)	Tumor Regression	N/A

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes the methodology for assessing the antitumor effect of **PVTX-321** in an MCF-7 subcutaneous xenograft mouse model.



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Caption: Experimental workflow for an in vivo xenograft study.

1. Cell Culture:

- Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Harvest cells during the exponential growth phase using Trypsin-EDTA.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁷ cells/mL.

2. Animal Handling and Tumor Implantation:

- Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
- Anesthetize the mice. Subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) to support the growth of these estrogen-dependent tumors.
- Inject 100 µL of the cell suspension (5x10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth and Randomization:

- Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

4. Formulation and Dosing:

- Prepare the vehicle control (e.g., 0.5% methylcellulose in water).
- Prepare **PVTX-321** by suspending the compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
- Administer the formulation once daily (QD) via oral gavage for the duration of the study (typically 21-28 days).

5. Monitoring and Endpoints:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor animal health daily.
- The study endpoint is reached when tumors in the vehicle group reach the predetermined maximum size, or at the end of the planned treatment period.

Protocol 2: Pharmacodynamic (PD) Analysis of ER α Degradation

This protocol details how to confirm the mechanism of action of **PVTX-321** in vivo by measuring ER α protein levels in tumor tissue.

1. Sample Collection:

- Establish MCF-7 xenografts as described in Protocol 1.
- Once tumors are established, administer a single oral dose of vehicle or **PVTX-321** (10 mg/kg).
- At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3-4 per time point).
- Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

2. Protein Extraction:

- Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

- Denature 30-50 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
- Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody specific for ERα.
- Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensity to determine the percentage of ERα degradation relative to the vehicle-treated control.

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